Fmoc-Orn(Boc)-OH

Catalog No.
S779153
CAS No.
109425-55-0
M.F
C25H30N2O6
M. Wt
454.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Orn(Boc)-OH

CAS Number

109425-55-0

Product Name

Fmoc-Orn(Boc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1

InChI Key

JOOIZTMAHNLNHE-NRFANRHFSA-N

SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Orn(Boc)-OH;109425-55-0;Nalpha-Fmoc-Ndelta-Boc-L-ornithine;Ndelta-Boc-Nalpha-Fmoc-L-ornithine;ST51016052;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoicacid;Fmoc-Orn(Boc);AC1MBSTU;PubChem10032;Fmoc-L-Orn(Boc)-OH;47560_ALDRICH;SCHEMBL1638340;47560_FLUKA;CTK0H6403;N-a-Boc-N-deta-Boc-L-ornithine;JOOIZTMAHNLNHE-NRFANRHFSA-N;MolPort-003-725-669;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid;ACT07666;ANW-74604;CF-193;MFCD00065668;ZINC15721297;AKOS015924224;CS13540

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis

Fmoc-Orn(Boc)-OH is a valuable building block for the construction of peptides containing the amino acid ornithine. It incorporates the advantageous features of both Fmoc and Boc protecting groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group facilitates the selective removal of the amino terminus (N-terminus) of the peptide using mild acidic conditions, allowing for chain elongation during peptide synthesis .
  • Boc (tert-Butyloxycarbonyl): This group protects the side chain (delta-amino group) of the ornithine residue, preventing unwanted side reactions during peptide synthesis .

The combination of these protecting groups enables the controlled and efficient synthesis of peptides containing ornithine, which plays various roles in biological processes.

Cell-Penetrating Peptides

Fmoc-Orn(Boc)-OH has been utilized in the development of cell-penetrating peptides (CPPs) . CPPs are short sequences of amino acids that can efficiently deliver cargo molecules (e.g., drugs, nanoparticles) into cells, overcoming the barrier posed by the cell membrane .

Studies have shown that incorporating multiple ornithine residues within CPPs enhances their cell-penetrating ability, likely due to their interaction with negatively charged components of the cell membrane . Therefore, Fmoc-Orn(Boc)-OH plays a crucial role in synthesizing CPPs with improved cell delivery efficiency, potentially leading to novel therapeutic strategies.

Bioconjugation

Fmoc-Orn(Boc)-OH finds application in bioconjugation, a technique used to link biomolecules (e.g., peptides, proteins, antibodies) together for various research purposes. The presence of the reactive carboxylic acid group (COOH) at the C-terminus of Fmoc-Orn(Boc)-OH allows for its conjugation to other biomolecules using appropriate coupling reagents .

For instance, Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to green fluorescent protein (GFP)-labeled peptides, improving their cell permeability compared to unconjugated analogs . This approach enables the visualization and tracking of peptides within living cells, offering valuable insights into their cellular behavior and potential therapeutic applications.

Origin and Significance

Fmoc-Orn(Boc)-OH is a derivative of the natural amino acid L-ornithine. It contains two protecting groups: Fmoc (Fluorenylmethoxycarbonyl) on the alpha-amino group (N-terminus) and Boc (tert-Butyloxycarbonyl) on the delta-amino group of the ornithine side chain []. These protecting groups are crucial for stepwise peptide synthesis techniques like Fmoc/tBu strategy, allowing for the controlled attachment of amino acids in a specific sequence to form a desired peptide chain.


Molecular Structure Analysis

Fmoc-Orn(Boc)-OH possesses a complex structure with several key features:

  • Central Carbon Chain: The core structure is a hydrocarbon chain with five carbons.
  • Amino Acid Backbone: An amide bond links the alpha-amino group (protected by Fmoc) to the carboxylic acid group, forming the basic amino acid backbone.
  • Ornithine Side Chain: Attached to the alpha-carbon is a side chain specific to the amino acid ornithine. This side chain contains a second amino group (delta-amino group) protected by the Boc group.
  • Aromatic Group: The Fmoc group attached to the N-terminus is an aromatic group, facilitating the cleavage of this protecting group during peptide synthesis.
Notable Aspects

The presence of two protecting groups allows for the selective attachment of Fmoc-Orn(Boc)-OH to a growing peptide chain while keeping the side chain's delta-amino group unreactive. This enables the incorporation of ornithine into peptides while maintaining the potential for further modifications at the side chain [].


Chemical Reactions Analysis

Synthesis
Reactions in Peptide Synthesis

Fmoc-Orn(Boc)-OH participates in peptide bond formation reactions during peptide synthesis. The Fmoc group is removed using a mild acidic treatment (e.g., piperidine) to reveal the free alpha-amino group. This reactive amino group then reacts with the C-terminus carboxylic acid group of another amino acid derivative (activated by coupling reagents), forming a new peptide bond. The Boc protecting group on the ornithine side chain remains intact during these reactions and can be selectively removed later if further modifications are desired.

Decompositon

Under harsh acidic or basic conditions, Fmoc-Orn(Boc)-OH can decompose, leading to hydrolysis of the amide bonds and cleavage of the protecting groups.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Fmoc-Orn(Boc)-OH is often not readily available from commercial suppliers due to the hygroscopic nature (readily absorbs moisture) of the compound. However, it is generally expected to be a white to off-white solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].

Mechanism of Action (Not Applicable)

Fmoc-Orn(Boc)-OH itself does not have a specific mechanism of action. It functions as a building block for peptide synthesis and does not exert its own biological effects. Once incorporated into a peptide, the resulting molecule may possess specific functionalities depending on the overall peptide sequence.

Fmoc-Orn(Boc)-OH may cause irritation upon contact with skin, eyes, and respiratory system. It is recommended to handle the compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

XLogP3

4.1

Wikipedia

Nalpha-Fmoc-Ndelta-Boc-L-ornithine

Dates

Modify: 2023-08-15

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